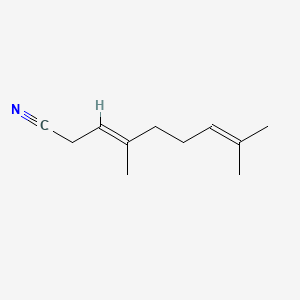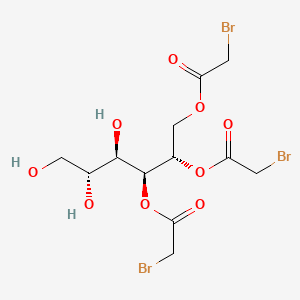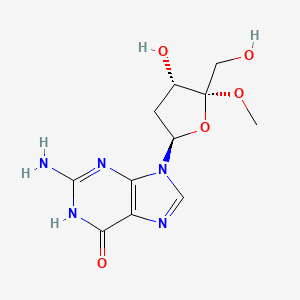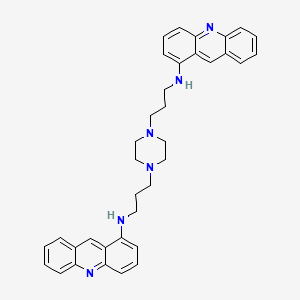
Phosphoric acid, octyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, octyl ester, sodium salt is a chemical compound with the molecular formula C8H17Na2O4P. It is commonly used in various industrial and scientific applications due to its unique properties as a surfactant and emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, octyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with octanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and octanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is carried out in large reactors, and the product is purified through distillation and crystallization techniques. The use of automated systems and quality control measures ensures consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, octyl ester, sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This compound can be hydrolyzed in the presence of acids or bases to yield phosphoric acid and octanol.
Oxidation: It can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, octyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, octyl ester, sodium salt is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of substances. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous environments .
Comparison with Similar Compounds
Phosphoric acid, octyl ester, sodium salt can be compared with other similar compounds such as:
- Phosphoric acid, hexyl ester, sodium salt
- Phosphoric acid, decyl ester, sodium salt
- Phosphoric acid, dodecyl ester, sodium salt
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties as a surfactant and emulsifying agent make it valuable in scientific research, industry, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Properties
CAS No. |
84843-36-7 |
|---|---|
Molecular Formula |
C8H17Na2O4P |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
disodium;octyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
WUIJQWLICXXNNE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















